molecular formula C67H108N18O28S4 B13390440 H-Asn-Asp-Glu-Cys(1)-Glu-Leu-Cys(2)-Val-Asn-DL-Val-Ala-Cys(1)-Thr-Gly-Cys(2)-Leu-OH.CH3CO2H

H-Asn-Asp-Glu-Cys(1)-Glu-Leu-Cys(2)-Val-Asn-DL-Val-Ala-Cys(1)-Thr-Gly-Cys(2)-Leu-OH.CH3CO2H

Cat. No.: B13390440
M. Wt: 1741.9 g/mol
InChI Key: NTDAGCOLNINBIG-QDPGAZTQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “H-Asn-Asp-Glu-Cys(1)-Glu-Leu-Cys(2)-Val-Asn-DL-Val-Ala-Cys(1)-Thr-Gly-Cys(2)-Leu-OHCH3CO2H” is a synthetic peptide with a specific sequence of amino acids Peptides are short chains of amino acids linked by peptide bonds and play crucial roles in biological processes

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of peptides like “H-Asn-Asp-Glu-Cys(1)-Glu-Leu-Cys(2)-Val-Asn-DL-Val-Ala-Cys(1)-Thr-Gly-Cys(2)-Leu-OH.CH3CO2H” typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Activation of Amino Acids: Using reagents like carbodiimides or uronium salts.

    Coupling Reaction: The activated amino acid reacts with the growing peptide chain.

    Deprotection: Removal of protecting groups to expose reactive sites for further coupling.

    Cleavage: The peptide is cleaved from the resin and purified.

Industrial Production Methods

In industrial settings, large-scale peptide synthesis may involve automated synthesizers and optimized protocols to ensure high yield and purity. Techniques like high-performance liquid chromatography (HPLC) are used for purification.

Chemical Reactions Analysis

Types of Reactions

Peptides can undergo various chemical reactions, including:

    Oxidation: Formation of disulfide bonds between cysteine residues.

    Reduction: Breaking of disulfide bonds.

    Substitution: Replacement of specific amino acids within the peptide chain.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, iodine.

    Reducing Agents: Dithiothreitol (DTT), β-mercaptoethanol.

    Substitution Reagents: Specific enzymes or chemical reagents for selective modification.

Major Products

The major products of these reactions depend on the specific modifications made to the peptide. For example, oxidation of cysteine residues leads to the formation of disulfide-linked peptides.

Scientific Research Applications

Chemistry

Peptides are used as building blocks for designing novel materials and catalysts.

Biology

Peptides play roles in cell signaling, enzyme inhibition, and as substrates for studying enzyme kinetics.

Medicine

Peptides are explored as therapeutic agents, including antimicrobial peptides, hormone analogs, and drug delivery systems.

Industry

Peptides are used in cosmetics, food additives, and as research tools in biotechnology.

Mechanism of Action

The mechanism of action of peptides depends on their specific sequence and structure. They may interact with molecular targets such as receptors, enzymes, or nucleic acids. The pathways involved can include signal transduction, gene expression regulation, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    H-Asn-Asp-Glu-Cys(1)-Glu-Leu-Cys(2)-Val-Asn-DL-Val-Ala-Cys(1)-Thr-Gly-Cys(2)-Leu-OH: Without the acetate group.

    H-Asn-Asp-Glu-Cys(1)-Glu-Leu-Cys(2)-Val-Asn-DL-Val-Ala-Cys(1)-Thr-Gly-Cys(2)-Leu-OH.CH3CO2H: With different amino acid sequences or modifications.

Uniqueness

The unique sequence and modifications of “this compound” may confer specific properties, such as enhanced stability, binding affinity, or biological activity, distinguishing it from other peptides.

Properties

Molecular Formula

C67H108N18O28S4

Molecular Weight

1741.9 g/mol

IUPAC Name

acetic acid;(2S)-2-[[(1R,4S,10S,13S,16R,19S,22S,25R,32S,38R)-10-(2-amino-2-oxoethyl)-25-[[(2S)-4-carboxy-2-[[(2S)-3-carboxy-2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]propanoyl]amino]butanoyl]amino]-22-(2-carboxyethyl)-32-[(1R)-1-hydroxyethyl]-4-methyl-19-(2-methylpropyl)-3,6,9,12,15,18,21,24,30,33,36-undecaoxo-7,13-di(propan-2-yl)-27,28,40,41-tetrathia-2,5,8,11,14,17,20,23,31,34,37-undecazabicyclo[14.13.13]dotetracontane-38-carbonyl]amino]-4-methylpentanoic acid

InChI

InChI=1S/C65H104N18O26S4.C2H4O2/c1-25(2)15-34-55(98)80-41-24-113-110-21-38(58(101)77-37(65(108)109)16-26(3)4)71-44(87)20-69-62(105)50(30(10)84)83-61(104)40(78-51(94)29(9)70-63(106)48(27(5)6)81-57(100)35(18-43(68)86)76-64(107)49(28(7)8)82-60(41)103)23-112-111-22-39(59(102)73-32(53(96)75-34)11-13-45(88)89)79-54(97)33(12-14-46(90)91)72-56(99)36(19-47(92)93)74-52(95)31(66)17-42(67)85;1-2(3)4/h25-41,48-50,84H,11-24,66H2,1-10H3,(H2,67,85)(H2,68,86)(H,69,105)(H,70,106)(H,71,87)(H,72,99)(H,73,102)(H,74,95)(H,75,96)(H,76,107)(H,77,101)(H,78,94)(H,79,97)(H,80,98)(H,81,100)(H,82,103)(H,83,104)(H,88,89)(H,90,91)(H,92,93)(H,108,109);1H3,(H,3,4)/t29-,30+,31-,32-,33-,34-,35-,36-,37-,38-,39-,40-,41-,48?,49-,50-;/m0./s1

InChI Key

NTDAGCOLNINBIG-QDPGAZTQSA-N

Isomeric SMILES

C[C@H]1C(=O)N[C@H]2CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@H](NC(=O)CNC(=O)[C@@H](NC2=O)[C@@H](C)O)C(=O)N[C@@H](CC(C)C)C(=O)O)C(=O)N[C@H](C(=O)N[C@H](C(=O)NC(C(=O)N1)C(C)C)CC(=O)N)C(C)C)CC(C)C)CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(=O)N)N.CC(=O)O

Canonical SMILES

CC1C(=O)NC2CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(NC(=O)CNC(=O)C(NC2=O)C(C)O)C(=O)NC(CC(C)C)C(=O)O)C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)C(C)C)CC(=O)N)C(C)C)CC(C)C)CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CC(=O)N)N.CC(=O)O

Origin of Product

United States

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